Dichlorodecylmethylsilane is a compound that, while not directly studied in the provided papers, is related to the field of organosilicon chemistry. Organosilicon compounds, such as chlorotrimethylsilane, have been extensively studied due to their wide range of applications in organic synthesis, materials science, and pharmaceuticals. The papers provided offer insights into the reactivity and potential applications of similar compounds, which can be extrapolated to understand dichlorodecylmethylsilane.
The interaction of DCBT with tubulin suggests that dichloro-containing compounds like dichlorodecylmethylsilane could potentially be explored for their antimitotic properties. The specificity of the interaction with cysteine residues could lead to the development of new drugs targeting microtubule assembly in cancer cells1.
The oxidative conversion of thiols to sulfonyl chlorides using chlorotrimethylsilane indicates that dichlorodecylmethylsilane might be used as a reagent in similar transformations. Its potential to act as a chlorinating agent could be valuable in the synthesis of sulfonyl chlorides, which are important intermediates in the production of various organic molecules2.
N-decylmethyldichlorosilane is a chemical compound that belongs to the class of silanes, which are organosilicon compounds characterized by silicon atoms bonded to carbon and other elements. This particular compound is notable for its potential applications in various fields, including materials science and surface modification. It is synthesized through specific chemical processes that involve the reaction of decyl groups with dichlorosilane.
N-decylmethyldichlorosilane can be sourced from various chemical suppliers specializing in organosilicon compounds. It is produced through synthetic methods in laboratory settings and is often used in research and industrial applications.
N-decylmethyldichlorosilane is classified as an organosilicon compound, specifically a chlorosilane. It falls under the category of alkylchlorosilanes, which are used for modifying surfaces and creating siloxane networks.
The synthesis of N-decylmethyldichlorosilane typically involves the reaction of decyl alcohol with dichlorosilane. This process can be conducted under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
N-decylmethyldichlorosilane has a molecular structure characterized by a silicon atom bonded to one methyl group, one decyl group, and two chlorine atoms. Its structural formula can be represented as:
N-decylmethyldichlorosilane can undergo several chemical reactions, including:
These reactions are crucial for applications in surface modification and material science, where the formation of siloxanes enhances material properties.
The mechanism of action for N-decylmethyldichlorosilane primarily involves its ability to react with hydroxyl groups on surfaces (e.g., glass, metals) to form covalent bonds, thereby modifying surface characteristics such as hydrophobicity.
N-decylmethyldichlorosilane has several scientific uses:
n-Decylmethyldichlorosilane (systematically named chlorodecyldimethylsilane or n-decyldimethylchlorosilane) features a central silicon atom covalently bonded to four substituents: one chlorine atom, one decyl group (C₁₀H₂₁–), and two methyl groups (CH₃–). Its molecular formula is C₁₂H₂₇ClSi with a molecular weight of 234.88 g/mol [1]. The silicon atom adopts a tetrahedral geometry, characteristic of sp³ hybridization. The C–Si bond lengths (typically 1.86–1.89 Å) are longer than C–C bonds (1.54 Å) due to silicon’s larger atomic radius. The Si–Cl bond is highly polarized (Si⁵⁺–Cl⁵⁻), rendering chlorine electrophilically labile. The linear decyl chain confers hydrophobic character, with free energy values for hydrocarbon transfer to aqueous phases estimated at −30 kJ/mol, driving self-assembly on polar surfaces [1].
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FT-IR) and Raman:
Table 1: Key Spectroscopic Signatures of n-Decylmethyldichlorosilane
Technique | Vibration/Bond | Frequency (cm⁻¹) | Assignment |
---|---|---|---|
FT-IR | Si–Cl stretch | 590–595 | Electrophilic silicon center |
FT-IR | Si–C stretch | 760–780 | Si–CH₃ symmetric deformation |
Raman | Si–Cl stretch | 590 | Polarized bond vibration |
NMR (²⁹Si) | Chemical shift | 25–30 ppm | Dimethylchlorosilane group |
n-Decylmethyldichlorosilane is a liquid at ambient conditions with a boiling point of 98°C at 2 mmHg (0.026 atm). This low boiling point (relative to molecular weight) arises from weak intermolecular van der Waals forces. The compound’s vapor pressure follows the Clausius-Clapeyron relation:
\ln(P) = 14.396 - \frac{2975.29}{T - 38.227}
where P is vapor pressure (kPa) and T is temperature (K). At 25°C, vapor pressure is ~0.15 kPa, indicating moderate volatility. No melting point is reported, consistent with its tendency to supercool [1] [5].
Key bulk properties include:
Table 2: Thermophysical Properties of n-Decylmethyldichlorosilane
Property | Value | Conditions | Source |
---|---|---|---|
Molecular Weight | 234.88 g/mol | — | [1] |
Boiling Point | 98°C | 2 mmHg | [1] |
Density | 0.866 g/mL | 20°C | [1] |
Refractive Index | 1.441 | 20°C | [1] |
Flash Point | 137°C | Closed cup | [1] |
Vapor Pressure (calculated) | 0.15 kPa | 25°C | [5] |
Hydrolysis is the primary degradation pathway, proceeding via nucleophilic attack by water on electrophilic silicon:
Cl–Si(CH₃)₂C₁₀H₂₁ + H₂O → HO–Si(CH₃)₂C₁₀H₂₁ + HCl
Kinetic studies on analogous decyltrimethoxysilane show hydrolysis rates peak at pH 4–5 due to autocatalytic HCl release. Conductivity measurements reveal hydrolysis completion within 300–350 minutes (5–6 hours), indicated by a plateau at 10–25 μS cm⁻¹ [6]. Subsequent condensation forms siloxanes:
2 HO–Si(CH₃)₂C₁₀H₂₁ → (CH₃)₂(C₁₀H₂₁)Si–O–Si(CH₃)₂C₁₀H₂₁ + H₂O
Condensation dominates at pH > 7, leading to gelation. Hydrolyzed films exhibit water contact angles >100°, confirming hydrophobicity from decyl chains [1] [6].
Table 3: Hydrolysis and Condensation Dynamics
Parameter | Effect on Hydrolysis | Effect on Condensation | Optimum for Stability | |
---|---|---|---|---|
pH | Accelerated below pH 5 | Accelerated above pH 7 | pH 4–5 | |
Time | Max. silanol at 300–350 min | Gelation after 380 min | <6 hours | |
Temperature | Increases rate exponentially | Favors cross-linking | 20–25°C | |
Silanol Concentration | Peaks at 25 μS cm⁻¹ | Decreases conductivity | Monitored via conductivity | [6] |
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